Bicyclo[3.1.1]heptan-2-amine
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Overview
Description
Bicyclo[3.1.1]heptan-2-amine is a compound characterized by a bridged bicyclic carbon skeleton. This structure is of significant interest in medicinal chemistry due to its rigid framework and potential pharmacological benefits. The compound’s unique structure allows for the exploration of various substitution patterns, making it a valuable building block in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing bicyclo[3.1.1]heptan-2-amine involves the conversion of bicyclo[1.1.1]pentan-1-amine using imine photochemistry. This process includes a photochemical formal (4+2)-cycloaddition of an intermediate imine diradical, followed by hydrolysis to yield the desired amine . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
Industrial production methods for this compound are still under development, with current research focusing on optimizing synthetic routes to improve yield and reduce costs. The use of photochemical and photocatalytic reactions is promising due to their mild conditions and potential scalability .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions, to introduce various functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild conditions, often facilitated by photocatalysts .
Major Products
The major products formed from these reactions include poly-substituted bicyclo[3.1.1]heptan-1-amines, ketones, and carboxylic acids. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Bicyclo[3.1.1]heptan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[3.1.1]heptan-2-amine involves its interaction with specific molecular targets, such as sigma-2 receptors. These receptors are involved in various cellular processes, including cell proliferation and apoptosis. By binding to these receptors, this compound can modulate these processes, making it a potential therapeutic agent for diseases like cancer and neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentan-1-amine: This compound is structurally similar but has a different carbon skeleton, leading to different chemical properties and reactivity.
Aza-bicyclo[3.1.1]heptanes: These compounds are potential bioisosteres for 3,5-disubstituted pyridines and share similar structural features with bicyclo[3.1.1]heptan-2-amine.
Uniqueness
This compound is unique due to its rigid bicyclic structure, which provides a well-defined framework for substitution. This rigidity can enhance the pharmacological properties of the compound, making it a valuable building block in drug development .
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
bicyclo[3.1.1]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-2-1-5-3-6(7)4-5/h5-7H,1-4,8H2 |
InChI Key |
OROSNZQWEOBCRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2CC1C2)N |
Origin of Product |
United States |
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